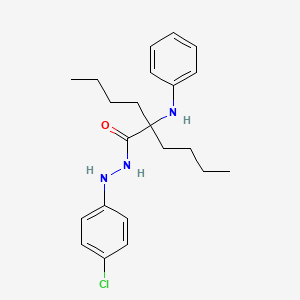
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a butyl group, a phenyl group, and a chlorophenyl hydrazide moiety. These structural features contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Norleucine Derivative: The initial step involves the synthesis of a norleucine derivative through a series of reactions, including alkylation and amination.
Introduction of Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the norleucine derivative.
Hydrazide Formation: The final step involves the reaction of the intermediate compound with 4-chlorophenylhydrazine under controlled conditions to form the desired hydrazide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the design of novel drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide can be compared with other similar compounds, such as:
Norleucine Derivatives: These compounds share a similar backbone structure but differ in the substituents attached to the norleucine moiety.
Phenylhydrazides: These compounds have a phenylhydrazide group but may differ in the alkyl or aryl groups attached to the hydrazide.
Chlorophenyl Compounds: These compounds contain a chlorophenyl group but may have different functional groups attached.
Eigenschaften
CAS-Nummer |
95101-13-6 |
|---|---|
Molekularformel |
C22H30ClN3O |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
2-anilino-2-butyl-N'-(4-chlorophenyl)hexanehydrazide |
InChI |
InChI=1S/C22H30ClN3O/c1-3-5-16-22(17-6-4-2,24-19-10-8-7-9-11-19)21(27)26-25-20-14-12-18(23)13-15-20/h7-15,24-25H,3-6,16-17H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
RHLQNZUGUBSFOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


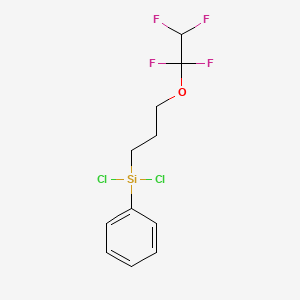

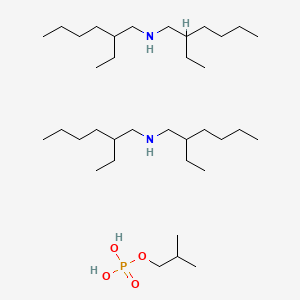
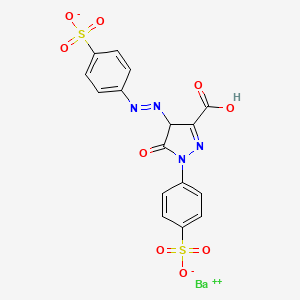
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
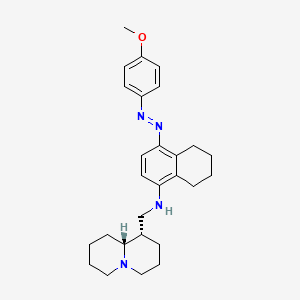


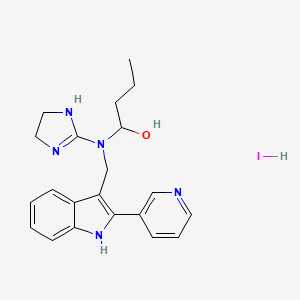
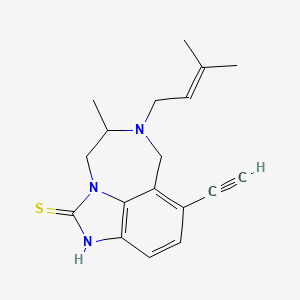


![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)

